(2S)-2-azaniumyl-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate
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Overview
Description
(2S)-2-azaniumyl-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate is a compound commonly used in peptide synthesis. It is a derivative of amino acids, specifically designed to protect the amino group during the synthesis process. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a popular protecting group in organic synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-azaniumyl-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate typically involves the protection of the amino group of an amino acid. One common method is the mixed anhydride method, where the amino acid is reacted with isobutoxycarbonyl chloride (IBC-Cl) in the presence of a base, followed by the addition of sodium azide (NaN3) . Another method involves the use of acid chlorides to achieve the same protection .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-azaniumyl-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate primarily undergoes substitution reactions, particularly nucleophilic substitution, where the Fmoc group is removed to expose the amino group for further reactions . It can also participate in coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions: The removal of the Fmoc group is typically achieved using a base such as piperidine in a solvent like dimethylformamide (DMF) . The coupling reactions often use reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) .
Major Products Formed: The major products formed from these reactions are peptides, which are chains of amino acids linked by peptide bonds. The specific sequence and length of the peptide depend on the amino acids used in the synthesis .
Scientific Research Applications
(2S)-2-azaniumyl-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate is widely used in scientific research, particularly in the field of peptide synthesis. It is used to create peptides for studying protein structure and function, developing new drugs, and understanding biological processes . In medicine, peptides synthesized using this compound are used in the development of peptide-based therapeutics for diseases such as cancer and diabetes . In industry, it is used in the production of peptide-based materials and as a tool in combinatorial chemistry for drug discovery .
Mechanism of Action
The primary mechanism of action of (2S)-2-azaniumyl-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate is the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups . The Fmoc group is removed under basic conditions, exposing the amino group for subsequent coupling reactions .
Comparison with Similar Compounds
Similar Compounds:
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness: Compared to other similar compounds, (2S)-2-azaniumyl-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate is unique due to its specific structure that provides stability and ease of removal of the Fmoc group under mild conditions. This makes it particularly useful in peptide synthesis, where protecting groups need to be stable under a variety of reaction conditions but also easily removable when necessary .
Properties
IUPAC Name |
(2S)-2-azaniumyl-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c21-18(19(23)24)10-5-11-22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQSWMYLYLRAMJ-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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